2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl-
Overview
Description
2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl- is a bicyclic ether compound with a unique structure that has garnered interest in various fields of chemistry and industry. This compound is characterized by its rigid bicyclic framework, which imparts distinct physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl- typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is efficient and provides a high yield of the desired product. The reaction conditions are mild, making it a favorable route for the synthesis of this compound.
Industrial Production Methods
While specific industrial production methods for 2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and purity of the product on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the ether oxygen can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers.
Scientific Research Applications
2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a bioisostere for phenyl rings in drug design.
Biology: Incorporated into biologically active molecules to enhance their properties.
Medicine: Used in the development of new pharmaceuticals with improved solubility and metabolic stability.
Industry: Employed in the synthesis of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl- involves its interaction with molecular targets through its rigid bicyclic structure. This structure allows for specific binding interactions with enzymes and receptors, leading to enhanced biological activity. The compound’s unique framework also contributes to its stability and solubility, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its short C-C distance and high stability.
Cubane: Noted for its unique cubic structure but less stable under certain conditions.
Bicyclo[2.2.2]octane: Similar in structure but with different physicochemical properties.
Uniqueness
2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl- stands out due to its ether oxygen, which imparts distinct reactivity and solubility characteristics. This makes it a versatile compound in various applications, particularly in drug design and materials science .
Properties
CAS No. |
72230-90-1 |
---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
(1R,3R,4S,5S)-3-butyl-1,5-dimethyl-2-oxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C13H24O/c1-4-5-6-12-11-7-8-13(3,14-12)9-10(11)2/h10-12H,4-9H2,1-3H3/t10-,11-,12+,13+/m0/s1 |
InChI Key |
SENDFKGNJBUEOA-WUHRBBMRSA-N |
Isomeric SMILES |
CCCC[C@@H]1[C@H]2CC[C@@](O1)(C[C@@H]2C)C |
Canonical SMILES |
CCCCC1C2CCC(O1)(CC2C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.